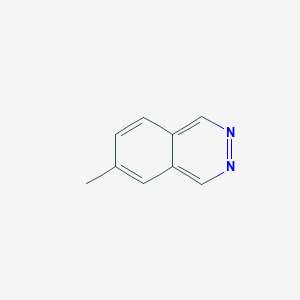

6-Methylphthalazine

Vue d'ensemble

Description

6-Methylphthalazine is a heterocyclic compound with the molecular formula C9H8N2. It belongs to the phthalazine family, which is characterized by a fused benzene and pyridazine ring system. This compound is notable for its unique structure, which includes a methyl group attached to the sixth position of the phthalazine ring. It is primarily used in research settings and has various applications in chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Methylphthalazine can be synthesized through several methods. One common route involves the reaction of 1,2-benzenedicarboxaldehyde with hydrazine in ethanol at temperatures ranging from 0 to 23°C for approximately 3 hours . Another method involves the lithiation and formylation of substituted 2-bromobenzaldehyde acetals, followed by deprotection and condensative cyclization with hydrazine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of hydrazine and ethanol as reagents suggests that the process can be adapted for industrial applications with appropriate safety measures.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylphthalazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methyl group and nitrogen atoms in the phthalazine ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various reduced derivatives of this compound .

Applications De Recherche Scientifique

Synthesis of 6-Methylphthalazine Derivatives

The synthesis of this compound and its derivatives has been explored extensively. Various methods have been employed to modify its structure to enhance biological activity. For instance, the synthesis of phthalazine-based derivatives often involves coupling reactions with amino acids or other functional groups to create compounds with specific therapeutic properties .

Case Studies

- Study on Breast Cancer Cells : Research indicated that specific phthalazine derivatives exhibited cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values ranging from 0.57 to 0.92 μM, showcasing their potential as selective anti-breast cancer agents .

- NCI Screening : A comprehensive screening against the NCI 60 cell lines revealed that several synthesized phthalazines displayed significant antitumor activity across various cancer types, including lung and colon cancers .

Role in Respiratory Diseases

This compound and its derivatives have been studied for their role as phosphodiesterase (PDE) inhibitors, particularly PDE4. These enzymes are critical in the hydrolytic inactivation of cyclic adenosine monophosphate (cAMP), which mediates various biological responses . Inhibiting PDE4 can lead to increased cAMP levels, resulting in beneficial effects such as airway smooth muscle relaxation and reduced inflammation.

Therapeutic Applications

- Asthma and COPD : PDE4 inhibitors derived from this compound are being explored for their potential use in treating chronic obstructive pulmonary disease (COPD) and asthma by modulating inflammatory responses in the airways .

- Anti-inflammatory Effects : The ability to inhibit PDE4 suggests that these compounds may also have applications in treating other inflammatory conditions beyond respiratory diseases.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 6-Methylphthalazine involves its interaction with specific molecular targets. It is known to inhibit melanin biosynthesis by interfering with the enzymatic pathways involved in melanin production. The compound’s structure allows it to bind to enzymes and proteins, thereby modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Phthalazine: The parent compound without the methyl group.

1-Methylphthalazine: A similar compound with the methyl group attached to a different position.

4-Methylphthalazine: Another isomer with the methyl group at the fourth position.

Uniqueness: 6-Methylphthalazine is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Activité Biologique

6-Methylphthalazine is a derivative of phthalazine, a compound that has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound (CHN) is characterized by a methyl group at the 6-position of the phthalazine ring. This structural modification influences its biological activity, enhancing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the S phase, which is crucial for preventing cancer cell proliferation. This was evidenced by increased expression levels of cleaved caspase-3, indicating apoptosis .

- Cytotoxicity Assays : In National Cancer Institute (NCI) 5-log dose assays, compounds related to this compound showed broad-spectrum cytotoxic activity with GI values ranging from 0.15 to 8.41 µM across a panel of 60 cancer cell lines .

| Compound | GI (µM) | Mechanism |

|---|---|---|

| This compound | 0.15 - 8.41 | Induces apoptosis via caspase activation |

| Derivative A | 2.5 | Inhibits VEGFR-2 tyrosine kinase |

| Derivative B | 4.4 | Induces cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of phthalazine derivatives, including this compound, have been evaluated against various pathogens. In vitro studies revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis:

- Minimum Inhibitory Concentrations (MIC) : Some synthesized compounds demonstrated MIC values ranging from 0.08 to 5.05 µM against multiple mycobacterial species .

- In Vivo Efficacy : In animal models, specific derivatives significantly reduced mycobacterial load in lung and spleen tissues, showcasing their potential as therapeutic agents against tuberculosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens, such as isocitrate lyase in Mycobacterium tuberculosis .

- Apoptotic Pathways : The activation of apoptotic pathways through the modulation of Bcl-2 family proteins (increased Bax and decreased Bcl-2 expression) contributes to its anticancer effects .

Case Studies and Research Findings

Several studies have documented the efficacy of phthalazine derivatives in clinical and preclinical settings:

- Study on Cytotoxicity : A study involving various phthalazine derivatives found that compounds with specific substitutions exhibited higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

- Antimycobacterial Activity : Another research focused on the synthesis and evaluation of phthalazine derivatives against Mycobacterium tuberculosis highlighted the promising results in reducing bacterial load in infected tissues .

Propriétés

IUPAC Name |

6-methylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOVJYAUMRFAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506644 | |

| Record name | 6-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78032-05-0 | |

| Record name | 6-Methylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key reactions that 6-Methylphthalazine derivatives can undergo?

A1: The research article demonstrates that this compound derivatives, specifically 1-chloro-4-methylphthalazine and 4-methyl-1(2H)-phthalazinone, can undergo various substitution and ring closure reactions. [] For example, 1-chloro-4-methylphthalazine can be used to synthesize 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines. [] Additionally, 4-methyl-1(2H)-phthalazinone can react with various halides to form 2-benzyl and benzenesulfonyl derivatives. [] Furthermore, the study highlights the synthesis of triazolophthalazine, triazinophthalazine, and tetrazolophthalazine compounds through the cyclization reactions of 1-hydrazino-4-methylphthalazine with different reagents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.